Rhenium ditelluride

説明

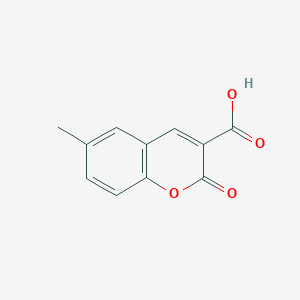

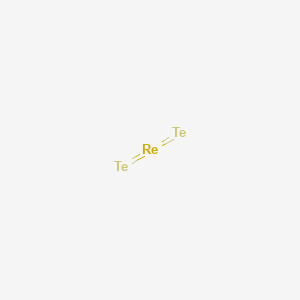

Rhenium ditelluride is an inorganic compound of rhenium and tellurium with the formula ReTe2 . Unlike rhenium disulfide and diselenide, it does not have a layered structure .

Synthesis Analysis

Rhenium ditelluride can be synthesized by heating stoichiometric samples of rhenium and tellurium in an evacuated and sealed quartz ampule for 20 days at 700°C . Another method involves the electrochemical preparation of thin Re–Te films from a chloride–borate electrolyte containing NH4ReO4, TeO2, HCl, and H3BO3 .Molecular Structure Analysis

Rhenium ditelluride has an orthorhombic crystal structure . The lattice constants are a = 1.2972 nm, b = 1.3060 nm, c = 1.4254 nm .Physical And Chemical Properties Analysis

Rhenium ditelluride has a molar mass of 441.41 g/mol and a density of 8.5 g/cm3 . It is insoluble in water .科学的研究の応用

Toxicity Studies : Organotellurium compounds like diphenyl ditelluride induce apoptotic cell death, warranting caution in laboratory and industrial settings (Sailer et al., 2002).

Genotoxicity Assessment : Diphenyl ditelluride demonstrates genotoxicity in mice, highlighting its mutagenic potential and potential for pro-oxidant effects (Meinerz et al., 2014).

Structural Analysis : Studies on the structure of ditellurides like p,p′-dimethoxydiphenyl ditelluride reveal unique bonding and spiralling effects, informing material science (Ludlow & Mccarthy, 1981).

NMR Chemical Shift Analysis : Diphenyl ditelluride's conformational flexibility impacts its electronic structure, which is crucial for applications in catalysis and medicinal chemistry (Bortoli et al., 2019).

Organic Synthesis : Aryl ditellurides can be synthesized through reactions with elemental tellurium, useful in organic chemistry (Haller & Irgolic, 1972).

Complex Formation : Rhenium(V) complexes with tellurolato-substituted Schiff bases exhibit unique coordination modes, contributing to inorganic chemistry and material science (Jungfer et al., 2019).

Material Properties : The unique properties of diselenides and ditellurides of technetium and rhenium, like their layer structures and optical band gaps, are significant for semiconductor research (Wildervanck & Jellinek, 1971).

Antioxidant and Anticancer Properties : Diphenyl ditelluride shows antioxidant, antimutagenic, and anticancer properties, indicating its potential in pharmaceutical applications (Trindade et al., 2019).

Neurotoxicity and Neuroprotection : Organoselenium compounds can mitigate the neurotoxic effects of diphenyl ditelluride, shedding light on neurotoxicity and potential treatments (Moretto et al., 2005).

Electrochemical Studies : Research on the reduction mechanisms of organic ditellurides in protic media informs electrochemical applications (Nygård et al., 1996).

将来の方向性

Rhenium compounds, including Rhenium ditelluride, have promising applications in optoelectronics and photonics due to their distinctive anisotropic optical properties . They are being identified and highlighted as promising cancer theranostics, which are endowed with the ability to detect and annihilate cancer cells in the body .

特性

IUPAC Name |

bis(tellanylidene)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re.2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDWMUJQNKFBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te]=[Re]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReTe2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065238 | |

| Record name | Rhenium telluride (ReTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhenium ditelluride | |

CAS RN |

12067-00-4 | |

| Record name | Rhenium telluride (ReTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium telluride (ReTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium telluride (ReTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium telluride (ReTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

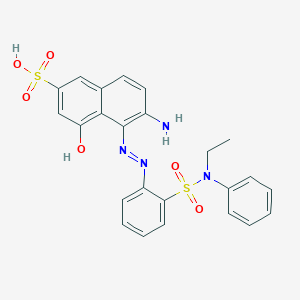

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

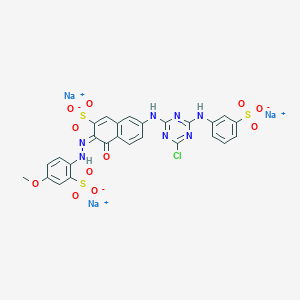

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)

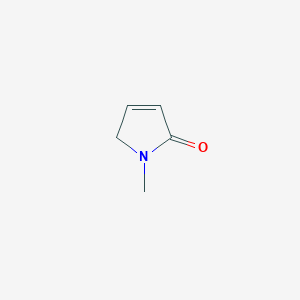

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)